(R)-2-(3-Methoxyphenyl)propanoic acid
CAS No.:
Cat. No.: VC16527834
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12O3 |
|---|---|
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | (2R)-2-(3-methoxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C10H12O3/c1-7(10(11)12)8-4-3-5-9(6-8)13-2/h3-7H,1-2H3,(H,11,12)/t7-/m1/s1 |
| Standard InChI Key | SJGKYVCZSNGHPC-SSDOTTSWSA-N |
| Isomeric SMILES | C[C@H](C1=CC(=CC=C1)OC)C(=O)O |
| Canonical SMILES | CC(C1=CC(=CC=C1)OC)C(=O)O |
Introduction
Overview of the Compound
Chemical Name: (R)-2-(3-Methoxyphenyl)propanoic acid
CAS Number: 127641-45-6
Molecular Formula:
Molecular Weight: 180.203 g/mol
(R)-2-(3-Methoxyphenyl)propanoic acid is a chiral carboxylic acid derivative characterized by a methoxy group (-OCH) attached to the benzene ring and a propanoic acid side chain. The compound exists in its R-enantiomeric form, which is significant for its stereospecific interactions in biological and chemical processes.
Synthesis Pathways
| Intermediate | Yield (%) |
|---|---|
| 2-(3-Methoxyphenyl)acrylic acid | 62.0 |
| Methyl (3-methoxyphenyl)acetate | Variable |
| Methyl 2-(3-methoxyphenyl)acrylate | Variable |
The stereoselective synthesis typically involves asymmetric catalysis or chiral auxiliaries to ensure the R-configuration of the product.
Applications in Research and Industry
-
Pharmaceutical Research:
-
The compound serves as a precursor for developing drugs targeting specific enzymes or receptors due to its chiral nature.
-
It is often used in studies involving stereospecific drug interactions.
-
-
Synthetic Chemistry:
-
Acts as a building block for creating more complex molecules, particularly in the synthesis of pharmaceutical intermediates.
-
-
Biological Studies:
-
The compound’s structure allows it to interact with biological targets, making it useful in enzymatic inhibition studies.
-
Biological Activity
Although specific biological activities of (R)-2-(3-Methoxyphenyl)propanoic acid are not well-documented, compounds with similar structures exhibit notable interactions with enzymes and receptors due to their functional groups.
Analytical Data
To characterize (R)-2-(3-Methoxyphenyl)propanoic acid, typical analytical techniques include:
-
NMR Spectroscopy: Used to confirm stereochemistry and molecular structure.
-
Mass Spectrometry (MS): For molecular weight determination.
-
Infrared Spectroscopy (IR): To identify functional groups such as -COOH and -OCH.
-
High-Performance Liquid Chromatography (HPLC): For enantiomeric purity analysis.
Safety and Handling
While specific safety data for this compound is not available, general precautions for handling carboxylic acids should be followed:
-
Use gloves and protective eyewear.
-
Store in a cool, dry place away from oxidizing agents.
-
Avoid inhalation or direct skin contact.
Future Research Directions
-
Pharmacological Studies:
-
Investigating potential therapeutic uses based on its structural similarity to bioactive compounds.
-
-
Enzymatic Interaction Studies:
-
Exploring its role as an enzyme inhibitor or activator in metabolic pathways.
-
-
Material Science Applications:
-
Utilizing its functional groups for polymer synthesis or other material applications.
-
This article provides an authoritative overview of (R)-2-(3-Methoxyphenyl)propanoic acid, emphasizing its chemical properties, synthesis, and potential applications in research and industry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume